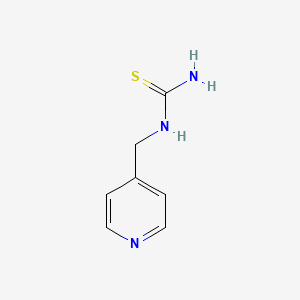

N-(pyridin-4-ylmethyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-4-ylmethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c8-7(11)10-5-6-1-3-9-4-2-6/h1-4H,5H2,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVXNMMNVVJTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pyridin 4 Ylmethyl Thiourea and Its Analogues

Classical Thiourea (B124793) Synthesis Approaches

The foundational methods for constructing the thiourea scaffold have been well-established for decades and are readily adaptable for the synthesis of N-(pyridin-4-ylmethyl)thiourea. These classical routes typically involve the reaction of an amine with a thiocarbonyl-containing reagent.

Amine-Isothiocyanate Condensation Reactions

The most direct and widely employed method for the synthesis of N,N'-disubstituted thioureas is the condensation of an amine with an isothiocyanate. organic-chemistry.org In the context of this compound, this involves the reaction of 4-(aminomethyl)pyridine (B121137) with a suitable isothiocyanate or, conversely, the reaction of an amine with 4-(isothiocyanatomethyl)pyridine (B28457). The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating, leading to high yields of the desired product. The click-type nature of this amine-isothiocyanate coupling makes it a highly efficient and versatile method. nih.gov

A general representation of this reaction is as follows:

Scheme 1: Synthesis of this compound via Amine-Isothiocyanate Condensation

or

| Reactant A | Reactant B | Product |

| 4-(aminomethyl)pyridine | Phenyl isothiocyanate | N-phenyl-N'-(pyridin-4-ylmethyl)thiourea |

| 4-(isothiocyanatomethyl)pyridine | Aniline | N-phenyl-N'-(pyridin-4-ylmethyl)thiourea |

| 4-(aminomethyl)pyridine | Methyl isothiocyanate | N-methyl-N'-(pyridin-4-ylmethyl)thiourea |

Acyl Chloride and Potassium Thiocyanate (B1210189) Routes

Scheme 2: General Synthesis via Acyl Chloride and Potassium Thiocyanate

| Acyl Chloride | Amine | Product |

| Benzoyl chloride | 4-(aminomethyl)pyridine | N-benzoyl-N'-(pyridin-4-ylmethyl)thiourea |

| Acetyl chloride | 4-(aminomethyl)pyridine | N-acetyl-N'-(pyridin-4-ylmethyl)thiourea |

Thiophosgene-Mediated Synthetic Pathways

Thiophosgene (B130339) (CSCl₂) serves as a highly reactive precursor for the synthesis of thioureas. researchgate.net This method involves the reaction of a primary amine with thiophosgene to form an intermediate isothiocyanate, which can then react with another amine to produce an unsymmetrical thiourea. mdpi.com For the synthesis of this compound derivatives, 4-(aminomethyl)pyridine could be reacted with thiophosgene to generate 4-(isothiocyanatomethyl)pyridine in situ. Subsequent addition of a primary or secondary amine would then yield the target thiourea. Due to the high toxicity and reactivity of thiophosgene, this method requires careful handling and is often performed in a two-phase system or with a hydrogen chloride scavenger. researchgate.netnih.gov

Scheme 3: Thiophosgene-Mediated Synthesis

This method, while effective, is often avoided due to the hazardous nature of thiophosgene. nih.gov

Targeted Synthesis of this compound Derivatives

The modular nature of this compound allows for the synthesis of a wide array of derivatives through strategic modifications of the pyridine (B92270) ring or the thiourea nitrogen atoms.

Functional Group Modifications on the Pyridine Ring

The pyridine ring of this compound is amenable to various functional group transformations, enabling the synthesis of a library of analogues with diverse electronic and steric properties. nih.gov The introduction of substituents on the pyridine ring can significantly influence the compound's biological activity and physicochemical properties. researchgate.netnih.gov For instance, lithiation of N-protected 3-(aminomethyl)pyridine (B1677787) derivatives at the 4-position allows for the introduction of various electrophiles. researchgate.net Similar strategies could potentially be adapted for the 4-substituted pyridine core.

| Modification Strategy | Reagents | Resulting Functional Group |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Nitro group, Halogen |

| Nucleophilic Aromatic Substitution | Alkoxides, Amines | Alkoxy group, Amino group |

| Cross-coupling Reactions | Boronic acids, Organostannanes | Aryl group, Alkyl group |

Substituent Variations on the Thiourea Nitrogen Atoms

The nitrogen atoms of the thiourea moiety provide another avenue for structural diversification. organic-chemistry.org By varying the amine or isothiocyanate starting materials in the classical synthetic routes, a wide range of substituents can be introduced. jinnuo-chem.commdpi.com This allows for the systematic exploration of the structure-activity relationship by introducing different alkyl, aryl, or heterocyclic groups. The synthesis of N-acyl thiourea derivatives, for example, involves the reaction of an acyl isothiocyanate with an amine, leading to compounds with an acyl group on one of the thiourea nitrogens. nih.gov

| Starting Amine (for reaction with 4-(isothiocyanatomethyl)pyridine) | Resulting Substituent on Thiourea Nitrogen |

| Aniline | Phenyl |

| Benzylamine | Benzyl |

| Morpholine | Morpholinyl |

| 2-Aminothiazole | Thiazol-2-yl |

The synthesis of N,N'-disubstituted thioureas is a robust area of organic chemistry, and the methods described provide a versatile toolkit for the preparation of this compound and its analogues for further investigation.

Multi-Component Reactions for Complex Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. This compound and its analogues are excellent substrates for such reactions, most notably in the construction of complex heterocyclic scaffolds like dihydropyrimidinones and their thio-analogues (DHPMs) via the Biginelli reaction.

The classical Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and a urea (B33335) or thiourea, typically under acidic catalysis. By employing N-substituted thioureas, such as this compound, this reaction provides a direct route to highly functionalized N1-substituted-dihydropyrimidinethiones. These structures are of significant interest in medicinal chemistry. For instance, the reaction tolerates a wide range of aldehydes, including aromatic, aliphatic, and heteroaromatic variants, allowing for the creation of diverse molecular libraries.

Key features of using thiourea analogues in MCRs include:

Diversity Generation: The pyridine moiety can be introduced as part of the thiourea component, allowing for the synthesis of complex molecules with potential applications in drug discovery.

Scaffold Versatility: Beyond the classic Biginelli reaction, other MCRs, such as those involving aldehydes, electron-deficient alkynes, and thioureas, can yield novel classes of dihydropyrimidinones and thiones.

The reaction conditions can be tailored using various catalysts and solvents to optimize yields and selectivity, as illustrated in the table below.

| Aldehyde Component | Dicarbonyl Component | Thiourea Component | Catalyst/Conditions | Product Architecture | Reference |

| Benzaldehyde | Ethyl Acetoacetate | Thiourea | Chlorotrimethylsilane (TMSCl), DMF, rt | Dihydropyrimidinethione | |

| Substituted Benzaldehydes | Indane-1,3-dione | Thiourea | Acid catalysis | Tricyclic DHPM analogue | |

| Aromatic Aldehydes | Acetylacetone | Thiourea | Ammonium (B1175870) Chloride, Solvent-free | Dihydropyrimidinone | |

| Various Aldehydes | Alkyl Propiolate | Thiourea/N-methyl thiourea | p-TSA, TMSCl, DMF, 90 °C | Dihydropyrimidinone |

Advanced Synthetic Strategies and Green Chemistry Approaches

Recent advancements in the synthesis of this compound and its analogues have been guided by the principles of green chemistry, emphasizing the use of safer reagents, energy efficiency, and waste reduction. These strategies include microwave-assisted synthesis, the development of novel catalyst systems, and the use of eco-friendly reaction media.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. The synthesis of thiourea-containing heterocycles is particularly amenable to microwave assistance.

In the context of MCRs like the Biginelli reaction, microwave heating can accelerate the formation of dihydropyrimidinone products from hours to minutes. For example, the synthesis of certain DHPMs can be achieved in 4-6 minutes under microwave irradiation, compared to several hours with conventional heating. This rapid, high-yield approach is highly beneficial for creating libraries of compounds for screening purposes. The efficiency of microwave-assisted synthesis is evident in various protocols for preparing pyridine and pyrimidine (B1678525) derivatives.

Table: Comparison of Conventional vs. Microwave-Assisted Biginelli Reaction

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 20-24 hours | Moderate | Reflux in ethanol | |

| Microwave Irradiation | 22-24 minutes | Good to Excellent | Ethanol |

Catalyst-Mediated Preparations

The choice of catalyst is crucial for optimizing the synthesis of thioureas and their derivatives, influencing reaction rates, yields, and selectivity. A wide array of catalysts, from simple Lewis acids to complex nanocatalysts, have been employed.

Lewis Acids and Organocatalysts: Chlorotrimethylsilane (TMSCl) has proven effective in promoting the Biginelli reaction with N-substituted thioureas, acting as both a promoter and a water scavenger to yield N1-alkyl- and N1-aryl-dihydropyrimidinethiones in excellent yields. Organocatalysts, such as self-assembled methanoproline–thiourea systems, have been developed for highly enantioselective Biginelli reactions, producing chiral DHPMs with high optical purity.

Nanocatalysts: Advanced catalytic systems utilizing nanoparticles offer high efficiency, stability, and recyclability. A notable example involves a cobalt complex stabilized on boehmite nanoparticles modified with 1,3-bis(pyridin-3-ylmethyl)thiourea, a close analogue of the target compound. This demonstrates the dual role of pyridinylmethyl thiourea structures as both synthetic targets and ligands for creating potent catalysts. Another green approach uses nickel nanoparticles immobilized on a metal-organic framework (MOF) for the synthesis of thiourea derivatives in water.

Deep Eutectic Solvents: An efficient and green catalysis process utilizes a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent (DES) that functions as both the catalyst and the reaction medium for preparing monosubstituted thioureas. This system is reusable and performs well on a large scale.

Eco-Friendly and Economic Synthetic Procedures

Green chemistry principles are increasingly being integrated into the synthesis of thiourea derivatives to minimize environmental impact and improve economic viability. Key strategies include the use of non-toxic solvents, solvent-free conditions, and recyclable catalysts.

Aqueous Media: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. The synthesis of thiourea derivatives has been successfully demonstrated in water using recyclable nanocatalysts, offering high yields and easy catalyst separation.

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) is a cornerstone of green chemistry, reducing waste and simplifying product work-up. Biginelli-type condensations can be effectively carried out under solvent-free conditions, sometimes facilitated by grinding the reactants or using microwave irradiation.

Recyclable Catalysts: The development of heterogeneous catalysts, such as the MOF-supported nickel nanoparticles and the polymer-supported cobalt catalyst mentioned previously, is economically and environmentally advantageous. These catalysts can be easily recovered from the reaction mixture by filtration and reused for multiple cycles without a significant loss of activity. The use of deep eutectic solvents also allows for easy recovery and reuse for up to seven cycles.

These eco-friendly approaches not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective processes.

Advanced Structural Elucidation and Conformational Analysis of N Pyridin 4 Ylmethyl Thiourea Derivatives

Single Crystal X-Ray Diffraction Studies for Three-Dimensional Architecture

A definitive single-crystal X-ray structure for N-(pyridin-4-ylmethyl)thiourea has not been reported in publicly accessible crystallographic databases. However, analysis of closely related compounds, such as N-acyl-N'-(pyridylmethyl)thioureas and other substituted pyridyl thioureas, allows for a well-founded prediction of its solid-state architecture.

Analysis of Molecular Conformations and Isomerism

The thiourea (B124793) backbone [-NH-C(S)-NH-] is known to adopt specific conformations due to the partial double-bond character of the C-N bonds, which restricts free rotation. In substituted thioureas, two primary planar conformations are typically observed: trans-trans and trans-cis, referring to the orientation of the substituents relative to the thiocarbonyl (C=S) group.

For this compound, a trans-cis conformation is highly probable in the solid state. This is exemplified by the crystal structure of the related N-(biphenyl-4-carbonyl)-N′-(2-pyridylmethyl)thiourea, which maintains a trans-cis configuration. In such an arrangement, the pyridin-4-ylmethyl group would be positioned cis to the sulfur atom, while the hydrogen on the other nitrogen would be trans. This conformation is often stabilized by the formation of intramolecular hydrogen bonds.

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is the dominant force in the supramolecular assembly of thiourea derivatives. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atom of the pyridine (B92270) ring are effective acceptors.

It is anticipated that this compound would form centrosymmetric dimers through intermolecular N-H···S hydrogen bonds. This is a classic and highly robust hydrogen-bonding motif observed in a vast number of thiourea crystal structures, where two molecules are linked in a head-to-tail fashion to create a stable R²₂(8) ring motif.

Furthermore, the pyridine nitrogen atom provides an additional site for hydrogen bonding. It is plausible that this nitrogen acts as an acceptor for an N-H donor from an adjacent molecule, leading to the formation of extended one-dimensional chains or more complex two- or three-dimensional networks. In some structures, like that of 1-(pyridin-2-yl)thiourea, an intramolecular N-H···N(pyridine) hydrogen bond stabilizes the molecular conformation. While this is sterically less favorable for a 4-pyridyl isomer compared to a 2-pyridyl isomer, intermolecular N-H···N(pyridine) interactions would be a key feature of the crystal packing.

Solution-State Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

While a fully assigned spectrum for this compound is not published, the chemical shifts can be reliably predicted based on standard NMR principles and data from analogous compounds.

Proton and Carbon Chemical Shift Assignments for Structural Confirmation

The ¹H and ¹³C NMR spectra would confirm the covalent structure of the molecule. The key resonances can be assigned as follows:

¹H NMR:

Thiourea N-H Protons: Two distinct signals for the two N-H protons would be expected, likely appearing as broad singlets in the downfield region (typically δ 9.0-11.0 ppm), with their exact shift and broadness dependent on the solvent and concentration due to hydrogen bonding and exchange.

Pyridine Protons: The pyridine ring would show two signals corresponding to an AA'BB' system. The protons ortho to the nitrogen (H-2, H-6) would appear as a doublet in the most downfield aromatic region (around δ 8.5 ppm), while the protons meta to the nitrogen (H-3, H-5) would appear as a doublet further upfield (around δ 7.2-7.4 ppm).

Methylene (B1212753) Protons (-CH₂-): A doublet would be expected for the methylene protons adjacent to the pyridine ring and the NH group (around δ 4.5-5.0 ppm). The coupling would arise from the adjacent N-H proton.

¹³C NMR:

Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum, typically appearing around δ 180-185 ppm.

Pyridine Carbons: Three signals would be expected. The carbon atoms ortho to the nitrogen (C-2, C-6) would resonate around δ 150 ppm, the carbon atoms meta to the nitrogen (C-3, C-5) around δ 122-124 ppm, and the quaternary carbon attached to the methylene group (C-4) would be found around δ 148-150 ppm.

Methylene Carbon (-CH₂-): A signal in the aliphatic region, expected around δ 45-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functional groups and may vary with solvent and experimental conditions.

Interactive Data Table

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=S | - | ~182 |

| NH-CH₂ | Broad, ~9.5-10.5 | - |

| NH₂ | Broad, ~8.0-9.0 | - |

| Pyridine C4 | - | ~149 |

| Pyridine C2, C6 | ~8.5 (d) | ~150 |

| Pyridine C3, C5 | ~7.3 (d) | ~123 |

| -CH₂- | ~4.7 (d) | ~48 |

Determination of Rotational Barriers and Dynamic Processes

The C-N bonds of the thiourea moiety exhibit restricted rotation due to their partial double-bond character. This dynamic process is often observable on the NMR timescale. At room temperature, rotation may be fast enough to show averaged signals for the amine protons. However, at lower temperatures, this rotation can be slowed, leading to the decoalescence of NMR signals.

For unsubstituted thiourea, the Gibbs free energy of activation (ΔG‡) for rotation around the C-N bond has been determined to be approximately 13.5–14.0 kcal/mol. For substituted thioureas, this barrier can range from 9 to 14 kcal/mol. By performing variable-temperature (VT) NMR experiments, one could observe the broadening and eventual splitting of the signals for the protons or carbons near the rotating bond. From the coalescence temperature and the frequency difference between the resolved signals, the rotational barrier for this compound could be calculated using the Eyring equation. This would provide quantitative insight into the electronic and steric effects of the pyridin-4-ylmethyl substituent on the C-N bond's rotational dynamics.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the characterization of this compound. These methods provide detailed information about the molecular vibrations and are instrumental in confirming the presence of key functional groups, thereby elucidating the structural framework of the molecule. The vibrational spectrum of this compound is fundamentally a composite of the vibrational modes originating from its two primary structural units: the pyridine ring and the thiourea moiety.

The analysis of the spectra relies on the identification of characteristic group frequencies. The thiourea group (-NH-C(S)-NH-) gives rise to several distinct bands. The N-H stretching vibrations are typically observed in the high-frequency region of 3100-3400 cm⁻¹. iosrjournals.org The precise position of these bands can be influenced by hydrogen bonding. The thioamide group itself has coupled vibrations, often referred to as thioamide bands, which have contributions from C-N stretching and N-H bending modes. A significant band associated with the C=S stretching vibration is expected in the region of 700-850 cm⁻¹, although its intensity can be variable in IR spectra. researchgate.netresearchgate.net Bending vibrations of the N-C-S and N-C-N groups are typically found in the lower frequency region. researchgate.net

The pyridine ring also exhibits a set of characteristic vibrations. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the ring C-H bonds, as well as ring breathing modes, provide further fingerprints for the pyridine structure in the lower wavenumber part of the spectrum. The substitution pattern on the pyridine ring influences the exact position and intensity of these bands.

By combining data from both FT-IR and Raman spectroscopy, a comprehensive vibrational assignment can be achieved, as some modes that are weak in IR may be strong in Raman, and vice versa. This complementary nature is crucial for a complete structural characterization.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretching | Thiourea (-NH) | 3100 - 3400 | FT-IR, Raman |

| C-H Stretching | Pyridine Ring | 3000 - 3100 | FT-IR, Raman |

| C=C, C=N Stretching | Pyridine Ring | 1400 - 1600 | FT-IR, Raman |

| N-H Bending | Thiourea (-NH) | ~1615 | FT-IR |

| C-N Stretching | Thiourea (Thioamide) | 1400 - 1500 | FT-IR, Raman |

| C=S Stretching | Thiourea (Thioamide) | 700 - 850 | Raman |

| N-C-S Bending | Thiourea (Thioamide) | 450 - 650 | Raman |

Note: The expected wavenumber ranges are based on data from related thiourea and pyridine compounds.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. For this compound, the UV-Visible absorption spectrum is determined by the electronic structure of its constituent chromophores: the pyridine ring and the thiocarbonyl group (C=S). The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions. The pyridine ring, an aromatic heterocycle, contains π electrons that can be excited to higher-energy π* orbitals. These π → π* transitions are typically intense and are expected to result in strong absorption bands in the UV region, generally below 270 nm.

The thiourea moiety contains a thiocarbonyl group, which is a significant chromophore. The sulfur atom possesses non-bonding electrons (n electrons), and the C=S double bond has π electrons. Consequently, this group can undergo both π → π* and n → π* transitions. The n → π* transition involves the promotion of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. Studies on thiourea have shown its absorption range to be between 225 and 270 nm. mdpi.com The combination of the pyridine and thiourea chromophores in this compound would likely result in a complex spectrum in this region, with overlapping bands that may be analyzed using computational methods for precise assignment.

Table 2: Expected Electronic Transitions for this compound

| Absorption Band (λmax) | Electronic Transition | Chromophore |

| < 270 nm | π → π | Pyridine Ring |

| 225 - 270 nm | n → π | Thiocarbonyl (C=S) |

| 225 - 270 nm | π → π* | Thiocarbonyl (C=S) |

Note: The expected absorption maxima are based on the characteristic absorption regions of pyridine and thiourea chromophores.

Coordination Chemistry of N Pyridin 4 Ylmethyl Thiourea Ligands

Ligating Properties and Metal Ion Affinities

N-(pyridin-4-ylmethyl)thiourea is a flexible ligand capable of exhibiting various coordination modes. Its affinity for a particular metal ion is dictated by factors such as the Hard and Soft Acids and Bases (HSAB) principle, steric effects, and the electronic properties of the metal center.

This compound possesses two primary coordination sites: the sulfur atom of the thiourea (B124793) moiety and the nitrogen atom of the pyridine (B92270) ring. The thiourea group (-(NH)C=S(NH)-) is a classic ambidentate ligand. The sulfur atom, being a soft donor, shows a strong affinity for soft or borderline metal ions like Pd(II), Pt(II), Hg(II), and Cu(I). Coordination through the sulfur atom is the most common binding mode for thiourea derivatives. This interaction is electronically favored and results in a characteristic shift in the vibrational frequency of the C=S bond, which can be observed spectroscopically mdpi.com.

The pyridine nitrogen atom, on the other hand, is a borderline Lewis base, enabling it to coordinate effectively with a range of transition metals, including both harder ions like Fe(II) and Co(II) and softer ions. The presence of the methylene (B1212753) (-CH₂-) spacer between the pyridine ring and the thiourea group provides conformational flexibility, allowing the pyridine nitrogen to participate in chelation.

The structure of this compound allows for several coordination modes, influencing its denticity.

Monodentate Coordination: The ligand can act as a simple monodentate ligand, coordinating exclusively through the thiourea sulfur atom. This is common when reacting with soft metal ions that have a strong preference for sulfur donors or in the presence of competing ligands mdpi.com.

Bidentate Chelation: A prevalent coordination mode for pyridyl-thiourea ligands is bidentate chelation, involving both the pyridine nitrogen and the thiourea sulfur (N,S-chelation). This results in the formation of a stable seven-membered chelate ring. This mode has been observed in complexes of related pyridyl-thiourea ligands with metals like ruthenium and osmium researchgate.netnih.gov. The stability of the resulting metallacycle is a significant driving force for this type of coordination.

Bridging Coordination: In polynuclear complexes, the ligand can act as a bridging ligand, connecting two or more metal centers. This can occur if the pyridine nitrogen of one ligand molecule coordinates to one metal center while the thiourea sulfur coordinates to another.

The specific chelation mode adopted is influenced by the metal ion's coordination number, preferred geometry, and the reaction stoichiometry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues generally involves straightforward reaction pathways, and the resulting complexes are characterized using a suite of spectroscopic techniques to elucidate the metal-ligand interactions.

The standard method for synthesizing transition metal complexes with pyridyl-thiourea ligands involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure is as follows:

A solution of the this compound ligand is prepared in a solvent such as ethanol, methanol, or acetone.

A solution of the metal salt (e.g., chlorides, nitrates, or perchlorates of the desired metal) is prepared in the same or a compatible solvent.

The metal salt solution is added dropwise to the ligand solution, often with stirring. The molar ratio of metal to ligand is varied to target specific coordination numbers (e.g., 1:1, 1:2, 1:4).

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation mdpi.com.

The resulting metal complex, which often precipitates from the solution, is then isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.

For certain metals like palladium(II), complexes of the type [Pd(L)₄]Cl₂ can be prepared by reacting K₂[PdCl₄] with four equivalents of the thiourea ligand researchgate.net. Similarly, complexes with Ni(II), Cu(II), and Co(II) have been synthesized using their respective chloride salts journalirjpac.com.

Table 1: Examples of Synthesized Metal Complexes with Pyridyl-Thiourea Analogues

| Metal Ion | Ligand | Typical Formula | Solvent |

|---|---|---|---|

| Pd(II) | N,N'-dimethylthiourea | [Pd(L)₄]Cl₂ | Aqueous/Ethanol |

| Pt(II) | 1-(5-chloropyridin-2-yl)-3-phenylthiourea | [Pt(L)₂] | Ethanol |

| Cu(II) | N-(di(pyridin-2-yl)carbamothioyl)-nitrobenzamide | [Cu(L)Cl₂] | Ethanol |

| Ni(II) | N-(di(pyridin-2-yl)carbamothioyl)-nitrobenzamide | [Ni(L)Cl₂] | Ethanol |

| Ru(II) | N-(p-tolyl)-N'-(2-pyridylmethyl)thiourea | [(Cym)RuCl(L)][SbF₆] | Methanol |

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal center and for determining the binding mode.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the thiourea group.

ν(C=S) Vibration: The C=S stretching vibration in the free thiourea ligand typically appears in the region of 700-850 cm⁻¹. Upon coordination of the sulfur atom to a metal, this band shifts to a lower frequency (by 10-50 cm⁻¹). This shift is a strong indication of the weakening of the C=S double bond due to the formation of the M-S bond mdpi.com.

ν(N-H) Vibration: The N-H stretching bands, usually found around 3100-3400 cm⁻¹, may shift upon complexation, although these shifts can be less straightforward to interpret due to hydrogen bonding effects.

Pyridine Ring Vibrations: Coordination of the pyridine nitrogen can cause shifts in the ring vibration bands, typically observed in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the ligand's environment in solution.

¹H NMR: Upon complexation, the proton signals of the ligand experience shifts. The N-H protons of the thiourea moiety often show a significant downfield shift upon sulfur coordination, indicating a change in the electronic environment researchgate.net. The protons on the pyridine ring, especially those alpha to the nitrogen (H-2 and H-6), are deshielded and shift downfield when the pyridine nitrogen coordinates to a paramagnetic or electron-withdrawing metal center nih.gov.

¹³C NMR: The most informative signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S). This carbon signal typically shifts upfield or downfield upon coordination, reflecting the altered electronic distribution in the thiourea backbone mdpi.com.

Table 2: Representative Spectroscopic Shifts Upon Complexation for Pyridyl-Thiourea Ligands

| Spectroscopic Technique | Functional Group | Free Ligand (Typical Range) | Complex (Typical Shift) | Indication |

|---|---|---|---|---|

| IR | ν(C=S) | ~707 cm⁻¹ | Shifts lower by 10-40 cm⁻¹ | S-coordination |

| ¹H NMR | Pyridine H-6 | ~8.4 ppm | Shifts downfield to >9.0 ppm | N-coordination |

| ¹H NMR | Thiourea N-H | ~9.3 ppm | Shifts downfield to >10.0 ppm | S-coordination |

| ¹³C NMR | C=S | ~182 ppm | Shifts downfield by ~6 ppm | S-coordination |

Note: The values are representative and based on data for analogous thiourea derivatives. mdpi.comnih.gov

Structural Analysis of Coordination Compounds

Based on studies of analogous ligands, several geometries are possible:

Square Planar: This geometry is common for d⁸ metal ions such as Pd(II) and Pt(II). In these complexes, the metal center is typically coordinated by two bidentate (N,S) ligands or four monodentate (S-coordinated) ligands researchgate.net.

Tetrahedral: This geometry is often observed for d¹⁰ ions like Zn(II) and Cu(I). For instance, complexes of the type [(L)₂Cu]⁺ have been found to adopt a distorted tetrahedral geometry cardiff.ac.uk.

Octahedral: Metal ions like Ni(II), Co(II), and Fe(II) frequently form octahedral complexes. This can involve coordination with two tridentate ligands or a combination of bidentate and monodentate ligands to satisfy the coordination number of six. Distorted octahedral geometries are common, as seen in various Ni(II) complexes with pyridine-containing ligands researchgate.netchemrevlett.commdpi.com. The crystal structure of a silver(I) complex with two chelated phosphino-thiourea ligands revealed a tetrahedral geometry around the metal center nih.gov.

The final structure is a result of a delicate balance between the electronic preferences of the metal ion, the steric bulk of the ligand, and crystal packing forces in the solid state.

Geometry and Stereochemistry of Metal Centers

The geometry and stereochemistry of metal centers in complexes with this compound and related pyridyl-thiourea ligands are influenced by several factors, including the nature of the metal ion, its oxidation state, the ligand-to-metal ratio, and the presence of other coordinating species. While specific crystallographic data for this compound complexes is limited in publicly available literature, insights can be drawn from studies on analogous systems.

Generally, thiourea and its derivatives can coordinate to metal ions as monodentate ligands through the sulfur atom or as bidentate chelating ligands involving both sulfur and nitrogen atoms. sunway.edu.mymdpi.com For pyridyl-thiourea ligands, bidentate coordination involving the pyridyl nitrogen and the thiourea sulfur (κ²Npy,S) is a common mode of binding. researchgate.net Upon deprotonation of the thiourea nitrogen, the ligand can also adopt a tridentate coordination mode (κ³Npy,Namide,S). researchgate.net

The coordination geometry around the metal center can vary significantly. For instance, Ni(II) complexes with thiourea and its derivatives are known to exhibit tetrahedral, square planar, and octahedral geometries, with equilibria often existing between these forms in solution. researchgate.net Similarly, Co(II) complexes with disubstituted thioureas typically adopt a tetrahedral symmetry. researchgate.net Copper(II) complexes with N(4)-substituted thiosemicarbazones derived from pyridine-2-carbaldehyde have been found to have square pyramidal geometries. cusat.ac.in In the case of platinum(II) complexes with pyridyl-substituted thiourea ligands, a distorted square-planar geometry is commonly observed. sunway.edu.my

The stereochemistry of these complexes is also of importance. For example, in octahedral complexes of the type [M(L)₂X₂], where L is a bidentate ligand like this compound, cis and trans isomers are possible. The specific isomer formed can be influenced by the steric and electronic properties of the ligands and counter-ions.

| Metal Ion | Coordination Number | Typical Geometry |

|---|---|---|

| Ni(II) | 4, 6 | Tetrahedral, Square Planar, Octahedral |

| Co(II) | 4 | Tetrahedral |

| Cu(II) | 5 | Square Pyramidal |

| Pt(II) | 4 | Square Planar |

| Ru(II) | Variable | Distorted Octahedral |

| Os(II) | Variable | Distorted Octahedral |

Influence of Ligand Design on Complex Stability and Structure

The design of the this compound ligand framework has a profound impact on the stability and structure of the resulting metal complexes. Modifications to the ligand, such as the introduction of substituents on the pyridine ring or the phenyl group of the thiourea moiety, can alter the electronic and steric properties of the ligand, thereby influencing its coordination behavior.

Steric Effects: The steric hindrance introduced by bulky substituents on the ligand can significantly influence the coordination geometry and the accessibility of the metal center. luc.edu Bulky groups can prevent the coordination of multiple ligands, favoring lower coordination numbers. For instance, sterically demanding N,N'-disubstituted thiourea ligands can lead to the formation of tetrahedral complexes over square planar or octahedral ones. researchgate.net The steric bulk can also affect the planarity of the ligand and the resulting complex, which can have implications for the electronic properties and reactivity of the complex.

The interplay of these electronic and steric factors allows for the fine-tuning of the properties of the metal complexes for various applications. For instance, in the context of catalysis, the stability and reactivity of pyridyl-thiourea ruthenium and osmium complexes are strongly influenced by the hemilability of the pyridyl-metal bond, which is crucial for generating the active catalytic species. nih.gov

| Factor | Influence on Complex Properties | Example |

|---|---|---|

| Electronic Nature of Substituents | Alters electron density on donor atoms, affecting metal-ligand bond strength and complex stability. | Electron-donating groups can increase complex stability. |

| Steric Hindrance | Influences coordination number and geometry. Can favor the formation of specific isomers. | Bulky substituents may lead to lower coordination numbers and tetrahedral geometries. |

| Position of Pyridyl Nitrogen | Affects chelate ring size and strain, thereby influencing complex stability. | Different isomers (2-, 3-, or 4-pyridyl) can lead to complexes with varying stability. |

| Hemilability | Dynamic coordination behavior can be crucial for catalytic activity. | The reversible dissociation of the pyridyl group in Ru and Os complexes can generate active sites for catalysis. |

Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition Studies

The potential of N-(pyridin-4-ylmethyl)thiourea and its related structures to interact with various enzymes has been a subject of interest in medicinal chemistry. The core structure combines a pyridine (B92270) ring, a known pharmacophore, with a thiourea (B124793) group, which is recognized for its ability to coordinate with metal ions in enzyme active sites and form hydrogen bonds.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. While numerous thiourea and pyridine derivatives have been synthesized and evaluated as cholinesterase inhibitors, specific inhibitory data (such as IC50 values) for the parent compound, this compound, against AChE and BChE are not detailed in the currently available literature. nih.govvnu.edu.vnsemanticscholar.org Research in this area has primarily focused on more complex analogues, exploring how structural modifications impact potency and selectivity. nih.govresearchgate.net

Table 1: Cholinesterase Inhibition Data for this compound

| Enzyme | IC50 Value | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase (AChE) | Data Not Available | Data Not Available |

α-Glucosidase Inhibition for Antidiabetic Potential

Inhibition of α-glucosidase is an established therapeutic approach for managing type 2 diabetes mellitus. nih.govdntb.gov.ua This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition can delay carbohydrate digestion and absorption, thus lowering postprandial blood glucose levels.

Studies on thiourea derivatives have shown potential for α-glucosidase inhibition. nih.govnih.govresearchgate.net For instance, a study on thiourea derivatives based on 3-aminopyridin-2(1H)-ones reported varying levels of α-glucosidase inhibitory activity. nih.govmdpi.comresearchgate.net However, specific IC50 values and kinetic data for this compound against α-glucosidase are not specified in the reviewed scientific reports. mdpi.comnih.gov The antidiabetic potential of various pyridine derivatives is an active area of research, with many compounds showing promising results. jchemrev.com

Table 2: α-Glucosidase Inhibition Data for this compound

| Enzyme | IC50 Value | Type of Inhibition |

|---|

Urease Inhibition

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia and carbamate. nih.gov It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, as the ammonia produced helps neutralize the acidic environment of the stomach, facilitating bacterial survival. researchgate.net Thiourea derivatives are well-known for their potent urease inhibitory activity, often acting by coordinating with the nickel ions in the enzyme's active site. nih.govnih.govresearchgate.net Numerous studies have reported significant urease inhibition by various N,N'-disubstituted thioureas, with some exhibiting greater potency than the standard inhibitor, thiourea. researchgate.net Despite the extensive research on this class of compounds, specific kinetic data and IC50 values for this compound as a urease inhibitor are not explicitly detailed in the available literature. acs.org

Table 3: Urease Inhibition Data for this compound

| Enzyme | IC50 Value | Type of Inhibition |

|---|

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in crucial physiological processes, including pH regulation and CO2 transport. mdpi.com Certain isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are considered important targets for anticancer drug development. mdpi.comnih.gov Sulfonamides are the primary class of CA inhibitors, but other chemical scaffolds, including thiourea derivatives, have also been investigated. nih.govmdpi.com Research has explored amide and thiourea derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov However, specific inhibitory constants (Ki or IC50 values) for this compound against various carbonic anhydrase isoforms are not provided in the reviewed scientific literature.

Table 4: Carbonic Anhydrase Inhibition Data for this compound

| Enzyme Isoform | IC50 / Ki Value |

|---|---|

| hCA I | Data Not Available |

| hCA II | Data Not Available |

| hCA IX | Data Not Available |

Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1) Inhibition

Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. wikipedia.orgrjpbr.com DHFR inhibitors, known as antifolates, block the production of tetrahydrofolate, leading to the cessation of cell division. wikipedia.org While a vast number of compounds, including those with pyridine moieties, have been studied as DHFR inhibitors, specific data on the inhibitory activity of this compound against DHFR or the related enzyme pteridine reductase 1 (PTR1) is not available in the current body of literature. nih.govresearchgate.netresearchgate.net

Table 5: DHFR and PTR1 Inhibition Data for this compound

| Enzyme | IC50 Value |

|---|---|

| Dihydrofolate Reductase (DHFR) | Data Not Available |

Kinase Inhibition (e.g., Protein Tyrosine Kinases, Sirtuin 1/2, Mitogen-Activated Protein Kinase-2)

Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. nih.gov Consequently, kinase inhibitors are a major focus of drug discovery. researchgate.netmdpi.com Various heterocyclic compounds, including pyridine and quinazoline derivatives, have been developed as potent inhibitors of protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). google.comnih.gov

Sirtuins (SIRTs), a class of histone deacetylases, are also important targets in cancer research. researchgate.net Cambinol, a dual SIRT1/SIRT2 inhibitor, and other thiourea-containing compounds have shown potential as sirtuin inhibitors. scilit.commdpi.comjocms.orgnih.gov However, specific research detailing the inhibitory effects of this compound against specific protein kinases, sirtuins, or mitogen-activated protein kinase-2 (MAPK-2) has not been found in the reviewed literature. nih.govmdpi.comarabjchem.org

Table 6: Kinase Inhibition Data for this compound

| Enzyme/Family | IC50 Value |

|---|---|

| Protein Tyrosine Kinases | Data Not Available |

| Sirtuin 1 (SIRT1) | Data Not Available |

| Sirtuin 2 (SIRT2) | Data Not Available |

Lipoxygenase Enzyme Inhibition

Thiourea derivatives have been investigated for their anti-inflammatory properties, which include the inhibition of enzymes like lipoxygenase (LOX). Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators involved in diseases such as asthma and rheumatoid arthritis. While direct studies on this compound are limited, research on structurally related compounds provides insight into this potential activity. For instance, a study on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, which share a similar structural backbone, demonstrated direct inhibition of 5-lipoxygenase nih.gov. This suggests that the thiourea moiety, in combination with aromatic rings like pyridine, could be a pharmacophore for LOX inhibition, making this compound a candidate for further investigation as an anti-inflammatory agent.

Antimicrobial Activities

The thiourea scaffold is a prominent feature in many compounds exhibiting a wide range of antimicrobial properties. The presence of nitrogen and sulfur atoms allows for effective coordination with metal ions in biological systems, which is one of the proposed mechanisms for their antimicrobial action.

Thiourea derivatives have demonstrated considerable antibacterial activity against a variety of bacterial strains, including those resistant to conventional antibiotics. Research has shown that these compounds are effective against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria : Studies on various thiourea derivatives have reported significant inhibitory activity against strains like Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus, MRSA), Bacillus subtilis, and Staphylococcus epidermidis nih.govjournalirjpac.comnih.govresearchgate.net. One particular thiourea derivative, referred to as TD4, showed potent activity against MRSA with a minimum inhibitory concentration (MIC) of 2 µg/mL nih.gov. Its mechanism involves disrupting the NAD+/NADH homeostasis and the integrity of the bacterial cell wall nih.gov.

Gram-Negative Bacteria : Efficacy has also been noted against Gram-negative bacteria such as Escherichia coli, Klebsiella Pneumoniae, and Pseudomonas aeruginosa journalirjpac.comnih.govresearchgate.net. For example, N-(di(pyridin-2-yl) carbamothioyl)-3-nitrobenzamide and its metal complexes showed significant antibacterial activity against K. Pneumoniae and a resistant strain of E. coli journalirjpac.comresearchgate.net.

The antibacterial potency of these compounds is often enhanced when they form complexes with metals like copper, zinc, and cobalt journalirjpac.comresearchgate.net.

Table 1: Antibacterial Activity of Selected Thiourea Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Thiourea Derivative (TD4) | MRSA (USA 300) | MIC: 2 µg/mL | nih.gov |

| Thiourea Derivative (TD4) | Staphylococcus aureus (ATCC 29213) | MIC: 2 µg/mL | nih.gov |

| N-di(pyridin-2-yl) thiourea Derivatives | Staphylococcus aureus | Significant Inhibition | journalirjpac.comresearchgate.net |

| N-di(pyridin-2-yl) thiourea Derivatives | MRSA | Significant Inhibition | journalirjpac.comresearchgate.net |

| N-di(pyridin-2-yl) thiourea Derivatives | Klebsiella Pneumoniae | Significant Inhibition | journalirjpac.comresearchgate.net |

The antifungal potential of thiourea derivatives has been well-documented against various fungal pathogens, including those affecting plants and humans.

Human Pathogens : Certain thiourea derivatives have shown high efficacy against nosocomial fungal infections. For example, derivatives of 2-thiophenecarboxylic acid demonstrated a notable inhibitory effect on the growth and biofilm formation of multidrug-resistant Candida auris nih.gov.

Plant Pathogens : Acylthiourea derivatives have been synthesized and evaluated for their fungicidal activity against a range of phytopathogens. In one study, psoralen derivatives containing an acylthiourea moiety exhibited significant inhibition of Botrytis cinerea, Cercospora arachidicola, and Physalospora piricola, with some compounds showing EC₅₀ values as low as 9.09 μg/mL against B. cinerea nih.gov. Another study on pyrimidine (B1678525) derivatives with a benzoylurea (a related structure) moiety found compounds with EC₅₀ values against Rhizoctonia solani as low as 5.21 μg/mL, comparable to the commercial fungicide hymexazol mdpi.com.

Table 2: Antifungal Activity of Selected Thiourea Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Psoralen-Acylthiourea (II-9) | Botrytis cinerea | EC₅₀: 9.09 µg/mL | nih.gov |

| Psoralen-Acylthiourea (I-13) | Physalospora piricola | EC₅₀: 12.12 µg/mL | nih.gov |

| Psoralen-Acylthiourea (I-13) | Botrytis cinerea | EC₅₀: 12.49 µg/mL | nih.gov |

| Psoralen-Acylthiourea (I-13) | Cercospora arachidicola | EC₅₀: 13.22 µg/mL | nih.gov |

| Pyrimidine-Benzoylurea (4l) | Rhizoctonia solani | EC₅₀: 5.21 µg/mL | mdpi.com |

| Pyrimidine-Benzoylurea (4j) | Rhizoctonia solani | EC₅₀: 6.72 µg/mL | mdpi.com |

Thiourea derivatives, particularly those incorporating a pyridine ring, are emerging as promising antiviral agents. Their mechanism often involves interfering with viral assembly or replication.

Plant Viruses : A series of novel thiourea derivatives containing a trifluoromethylpyridine moiety was found to be effective against the Tobacco Mosaic Virus (TMV). One compound, in particular, demonstrated notable curative, protective, and inactivation activities, with an inactivation EC₅₀ value of 20.5 µg/mL, which was superior to the commercial agent ningnanmycin. The proposed mechanism involves binding to the viral coat protein, destroying the external structure of the virus particles, and hindering the self-assembly of the virus researchgate.net.

Human Viruses : Research into other thiourea derivatives has shown a capacity to inhibit human viruses. For example, certain 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas were able to block the replication of HIV-1 and HIV-2 nih.gov. Additionally, pyrimido[4,5-d]pyrimidines synthesized from thiourea showed efficacy against human coronavirus 229E (HCoV-229E) mdpi.com.

Leishmaniasis is a parasitic disease with limited therapeutic options, making the development of new treatments a priority. Thiourea derivatives have shown significant potential as antileishmanial agents. Synthesized thiourea compounds have demonstrated significant in vitro potency against the promastigote forms of various Leishmania species, including L. major, L. tropica, and L. donovani, with some exhibiting IC₅₀ values in the low submicromolar range nih.gov. Further studies confirmed that certain thiourea derivatives exhibited promising antileishmanial activity against Leishmania major protozoan parasites researchgate.net. The therapeutic potential of these compounds is often linked to their ability to inhibit parasitic enzymes or disrupt critical cellular processes within the parasite nih.gov.

Table 3: Antileishmanial Activity of Thiourea Derivatives

| Compound/Derivative Class | Parasite Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Thiourea Derivatives (4g, 20a, 20b) | L. major, L. tropica, L. donovani | Significant potency with IC₅₀ in low submicromolar range | nih.gov |

Other Biological Interactions and Modulations

Beyond their antimicrobial activities, thiourea derivatives interact with various other biological targets, indicating a broad spectrum of potential therapeutic applications. Acyl thiourea derivatives linked to a pyrimidine scaffold have been identified as potent inhibitors of α-amylase and proteinase K nih.gov. For instance, N-((4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl)carbamothioyl) benzamide was found to have the highest inhibition potential against proteinase K with an IC₅₀ value of 1.790 µM nih.gov. Protease inhibitors are crucial for regulating proteolytic activity in various diseases, suggesting that compounds like this compound could be explored for their potential in managing conditions related to irregular enzyme activity nih.gov.

Antioxidant Properties and Radical Scavenging Mechanisms

The thiourea scaffold is a recognized pharmacophore that imparts significant antioxidant potential to its derivatives. mdpi.com These compounds primarily exert their antioxidant effects by scavenging free radicals, which are highly reactive species implicated in oxidative stress and cellular damage. The antioxidant capacity of thiourea derivatives is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. mdpi.comhueuni.edu.vn

The mechanism of radical scavenging by thiourea derivatives is believed to involve hydrogen atom transfer (HAT). hueuni.edu.vn The N-H protons of the thiourea moiety can be donated to neutralize free radicals, thus breaking the chain reaction of oxidation. The presence of two thioamide (H-N-C=S) and amide groups can enhance these properties. researchgate.net The efficiency of this process is influenced by the molecular structure, including the nature and position of substituents on the aromatic rings. For instance, studies on various N-acyl thiourea derivatives have demonstrated significant antioxidant activity. One compound bearing a 6-methylpyridine moiety recorded a high antioxidant capacity of approximately 43% in a DPPH assay. mdpi.com Similarly, 1,3-bis(3,4-dichlorophenyl) thiourea has shown strong activity against DPPH and ABTS free radicals. mdpi.com

The antioxidant potential can be quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. hueuni.edu.vn While specific IC50 values for this compound are not extensively documented in the reviewed literature, data from related structures provide insight into the class's potential.

Table 1: Antioxidant Activity of Selected Thiourea Derivatives

| Compound/Derivative | Assay | Result (IC50 or % Scavenging) | Reference |

|---|---|---|---|

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH Assay | IC50: 45 µg/mL | mdpi.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS Assay | IC50: 52 µg/mL | mdpi.com |

| N-acyl thiourea with 6-methylpyridine | DPPH Assay | ~43% scavenging | mdpi.com |

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH Assay | IC50: 0.710 ± 0.001 mM | hueuni.edu.vn |

Anti-Inflammatory Potential

Compounds containing thiourea and pyridine moieties have been investigated for their anti-inflammatory properties. mdpi.comresearchgate.net Inflammation is a complex biological response involving various enzymes and signaling molecules. A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are key in the biosynthesis of prostaglandins and leukotrienes, respectively. mdpi.comresearchgate.netrsc.org

Thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen have demonstrated significant anti-inflammatory activity. mdpi.comnih.gov For example, a derivative of m-anisidine showed potent activity in a carrageenan-induced paw edema model, a standard in vivo test for acute inflammation. researchgate.net This compound also exhibited strong inhibition of the 5-LOX enzyme, with an IC50 value of 0.30 µM. researchgate.net The pyridine ring itself is a structural component of various molecules with anti-inflammatory effects. rsc.orgacs.org Pyrimidine-pyridine hybrids have been reported as effective anti-inflammatory agents, with one derivative showing a 74% inhibition of edema in the rat paw edema model. rsc.org The anti-inflammatory action of such compounds is often attributed to the inhibition of key inflammatory mediators like prostaglandin E2 (PGE2). rsc.org

The combination of the thiourea group and the pyridine ring in this compound suggests a potential for anti-inflammatory activity, possibly through the modulation of inflammatory pathways involving enzymes like COX and 5-LOX.

Interactions with DNA and Proteins

The thiourea functional group is capable of forming stable hydrogen bonds, which enables its derivatives to interact with biological targets such as proteins and enzymes. researchgate.net These interactions are crucial for their pharmacological effects. The pyridine ring can also participate in various non-covalent interactions, further stabilizing the binding of the molecule to its target.

A significant molecular target for antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.netmdpi.com Several thiourea derivatives have been identified as inhibitors of DNA gyrase and the related enzyme, topoisomerase IV. mdpi.comnih.gov For instance, certain N-(benzothiazol-2-yl)-N′-(phenyl)thiourea derivatives displayed potent inhibitory activity against purified S. aureus GyrB in the nanomolar range. nih.gov The mechanism of action for some inhibitors involves stabilizing the enzyme-DNA cleavage complex, which leads to DNA breaks and cell death, classifying them as gyrase poisons. nih.gov Docking studies have shown strong interactions between inhibitors and the E. coli DNA gyrase enzyme. nih.gov

Beyond DNA-modifying enzymes, thiourea and pyridine derivatives interact with a range of other proteins. Pyridine-containing compounds have been developed as inhibitors of heat shock protein 70 (Hsp70), binding to an allosteric pocket on the protein. nih.gov The ability of the thiourea moiety to coordinate with metal ions also suggests potential interactions with metalloproteins. acs.org

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that control fundamental cellular processes. Mitogen-activated protein kinases (MAPKs) are key proteins in these pathways, regulating cell proliferation, differentiation, and stress responses. nih.govnih.gov The MAPK family includes three major cascades: ERK, p38, and JNK. nih.gov Dysregulation of these pathways is associated with numerous diseases. nih.gov

The p38 MAP kinase, in particular, plays a central role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it an attractive target for anti-inflammatory therapies. nih.gov A number of inhibitors targeting p38 MAP kinase feature a pyridine ring, which is crucial for their inhibitory potency. nih.gov These inhibitors often work by binding to a hydrophobic pocket of the kinase, with the pyridine nitrogen forming a key hydrogen bond with the backbone of an amino acid residue like Met 109. nih.gov The development of 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles, which are structurally related to this compound, has yielded compounds that significantly inhibit p38 phosphorylation. nih.gov This indicates that the pyridinyl moiety is a key pharmacophore for interacting with and modulating the activity of kinases within the MAPK signaling cascade.

Amyloid Aggregation Inhibition (e.g., Aβ42)

The aggregation of amyloid-β (Aβ) peptides, particularly the Aβ42 form, into toxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. frontiersin.org A promising therapeutic strategy involves the use of small molecules to inhibit this aggregation process. frontiersin.org Urea and thiourea-based small molecules are among the compounds being evaluated for this purpose. nih.gov

The anti-aggregation activity of these compounds is often assessed using the Thioflavin T (ThT) fluorescence assay. nih.govnih.gov ThT is a dye that binds to the β-sheet structures characteristic of amyloid fibrils, resulting in a measurable increase in fluorescence. A reduction in ThT fluorescence in the presence of a test compound indicates inhibition of fibril formation. nih.govnih.gov

While direct studies on this compound are limited, the general mechanism for urea and thiourea derivatives involves interfering with the hydrophobic interactions that drive Aβ self-assembly. nih.gov These small molecules can bind to Aβ monomers or early-stage oligomers, preventing their conformational change into β-sheet-rich structures and subsequent elongation into mature fibrils. frontiersin.orgnih.gov Transmission electron microscopy (TEM) can be used to visually confirm the absence or reduction of fibrillar structures in the presence of an inhibitor. frontiersin.org

Phytotoxic Effects, e.g., Ethylene Response in Plants

Ethylene is a gaseous plant hormone that regulates a wide array of processes, including seed germination, fruit ripening, and stress responses. nih.govmdpi.comwikipedia.org The ethylene signaling pathway is a key regulatory network in plants. maxapress.comyoutube.com A classic indicator of ethylene response in dark-grown seedlings is the "triple response," which consists of inhibition of root and hypocotyl elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook. nih.gov

Recent chemical screening has identified small molecules with a thiourea skeleton that can induce this ethylene response in Arabidopsis thaliana. nih.gov A selected compound, named ZKT1, and its derivatives were shown to activate the ethylene signaling pathway. nih.gov Mode-of-action analysis suggests that these thiourea derivatives interact with upstream components of the signaling cascade. nih.gov This ethylene-mimicking activity highlights the potential of thiourea-based compounds to act as plant growth regulators or agrochemicals. acs.orgnih.gov The ability to induce an ethylene response demonstrates a specific type of phytotoxicity, where the compound interferes with a crucial hormonal signaling pathway, leading to altered plant growth and development.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as N-(pyridin-4-ylmethyl)thiourea) when bound to a second molecule (a receptor or target protein) to form a stable complex. The goal is to forecast the binding mode and affinity, which is often represented by a scoring function.

In a typical molecular docking study involving this compound, the compound would be docked into the active site of a selected target protein. The results would describe the specific conformation the ligand adopts within the binding pocket and its binding affinity, usually expressed as a negative value in kcal/mol, where a more negative value indicates a stronger predicted interaction.

The binding mode is determined by the sum of interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the thiourea (B124793) group (-NH-C(=S)-NH-) is a potent hydrogen bond donor and acceptor, while the pyridine (B92270) ring can participate in π-π stacking and cation-π interactions.

Illustrative Data Table: Predicted Binding Affinities of this compound with Various Target Proteins

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Primary Interactions Predicted |

| Checkpoint Kinase 1 | 2YWP | -8.5 | Hydrogen bonds, π-sulfur interaction |

| Bacterial Tyrosinase | 6EI4 | -7.2 | Hydrogen bonds, hydrophobic interactions |

| DNA Gyrase Subunit B | 5L3J | -9.1 | Hydrogen bonds, π-π stacking |

| Topoisomerase IV | 3FV5 | -8.8 | Hydrogen bonds, electrostatic interactions |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

A crucial output of molecular docking is the identification of specific amino acid residues within the protein's binding site that form key interactions with the ligand. Analysis of the docked pose of this compound would reveal which residues are critical for its binding. For example, the sulfur atom of the thiourea moiety might form a hydrogen bond with a lysine (B10760008) residue, while the pyridine nitrogen could interact with an aspartic acid residue.

Understanding these interactions is fundamental for explaining the compound's mechanism of action and for guiding chemical modifications to improve potency and selectivity. The characteristics of the binding site, such as its volume, hydrophobicity, and charge distribution, would also be analyzed to understand the structural basis of recognition.

Illustrative Data Table: Key Interacting Residues for this compound with DNA Gyrase

| Interacting Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved |

| ASP73 | Hydrogen Bond | 2.1 | Thiourea NH |

| GLY77 | Hydrogen Bond | 2.5 | Pyridine N |

| ILE78 | Hydrophobic (π-Alkyl) | 3.8 | Pyridine Ring |

| ARG76 | Cation-π | 3.5 | Pyridine Ring |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were identified as a "hit" compound from an initial screen, virtual screening could be employed to find analogues with improved properties.

In the context of lead optimization, computational tools would be used to design new derivatives of this compound. By systematically modifying parts of the molecule (e.g., adding substituents to the pyridine ring), researchers can predict how these changes would affect binding affinity and other properties, thereby prioritizing the synthesis of the most promising candidates. This in silico approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing detailed information on the conformational changes and stability of the complex.

If a promising docking pose of this compound with a target protein is identified, an MD simulation would be performed to assess the stability of this complex over time (typically nanoseconds to microseconds). The simulation would reveal whether the key interactions observed in the docking pose are maintained.

Analysis of the simulation trajectory, often through metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone, indicates the stability of the system. A stable complex would show minimal fluctuations in RMSD, suggesting that this compound remains securely bound in the active site. These simulations can also highlight conformational changes in the protein upon ligand binding.

MD simulations can be used to calculate the binding free energy of a ligand-protein complex, which is a more accurate and theoretically rigorous measure of binding affinity than docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used.

These methods calculate the free energy of the complex, the free protein, and the free ligand in solution, and the binding free energy is determined from the difference. This provides a quantitative estimate of the binding strength, which can be compared with experimental data if available, and can be used to rank different derivatives of this compound during lead optimization. For some thiourea derivatives, calculated binding free energies have been reported in the range of -35 to -45 kcal/mol against certain targets, indicating strong binding. asianpubs.org

Despite extensive and targeted searches for research focused on the chemical compound "this compound," no specific studies providing the detailed computational and theoretical data required to fully address the user's request were identified. The search results did not yield any dedicated articles containing information on the quantum chemical calculations (DFT, geometry optimization, electronic structure analysis), frontier molecular orbitals (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, global reactivity descriptors, or in silico pharmacokinetic parameter predictions for this particular compound.

Therefore, it is not possible to generate the requested article with the specified detailed structure and scientifically accurate content at this time. The available scientific literature within the scope of the search does not appear to contain the necessary in-depth computational and theoretical investigations for "this compound."

Structure Activity Relationships Sar and Structure Property Relationships Spr

Systematic Modification and Activity Profiling of Pyridine-Thiourea Scaffolds

The pyridine-thiourea framework serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure capable of binding to multiple biological targets. nih.govrsc.org Systematic modifications of this core structure have led to the development of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. mdpi.comresearchgate.net

The general structure consists of a pyridine (B92270) ring linked to a thiourea (B124793) moiety, which can be further substituted. The key components available for modification are:

The pyridine ring (position of nitrogen, substituents).

The methylene (B1212753) bridge connecting the two core moieties.

The N,N'-disubstituted thiourea group.

Researchers have synthesized and screened libraries of these compounds to build comprehensive activity profiles. For instance, a series of N-acyl thiourea derivatives, created through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) followed by reaction with a heterocyclic amine, were tested for antimicrobial and antioxidant activities. mdpi.com Similarly, arylthiourea derivatives containing a pyridine ring have been synthesized and evaluated for their effects on plant root growth, demonstrating the versatility of the scaffold. acs.org These studies reveal that even minor structural changes can lead to significant shifts in biological function, highlighting the importance of systematic screening in drug discovery. mdpi.com

Influence of Substituent Nature and Position on Biological Efficacy

The nature and position of substituents on both the pyridine and any additional aromatic rings are critical determinants of biological activity.

On Associated Aromatic Rings: When a second aromatic ring is part of the structure (e.g., N-aryl-N'-(pyridinylmethyl)thiourea), its substituents play a major role.

Lipophilicity: In a series of antileishmanial thioureas, it was observed that increasing the lipophilicity by extending the length of a spacer between aromatic rings resulted in decreased activity against the promastigote form of the parasite. mdpi.com

Positional Isomerism: The position of a substituent (ortho, meta, para) can drastically alter a compound's shape and how it fits into a receptor's binding pocket.

These findings are often compiled into SAR tables to guide the rational design of more potent and selective compounds.

| Compound Series | Modification | Observed Effect on Biological Activity | Reference Activity |

|---|---|---|---|

| Antileishmanial Thioureas | Increase in alkyl spacer length (lipophilicity) | Decreased activity | Antipromastigote |

| Antiproliferative Pyridines | Addition of -OH, -OCH3 groups | Enhanced activity | Anticancer |

| Antiproliferative Pyridines | Addition of bulky groups or halogens | Decreased activity | Anticancer |

| Antileishmanial Thioureas | Inclusion of a 2-pyridine substituent | Potent activity | Antileishmanial |

Correlation between Molecular Features and Ligand-Binding Affinity

The therapeutic effect of a drug is initiated by its binding to a biological target, such as an enzyme or receptor. The affinity of this binding is governed by the molecular features of the ligand. For pyridine-thiourea derivatives, several features are key to their binding capabilities.

The thiourea moiety (-NH-C(=S)-NH-) is an excellent hydrogen-bond donor and acceptor. The two N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This allows for strong and specific interactions with amino acid residues in a protein's active site. researchgate.net Molecular docking studies on N-acyl thiourea derivatives have revealed their binding affinity to the active site of enzymes like the enoyl ACP reductase (FabI) in E. coli. mdpi.com

Furthermore, the pyridine ring, with its nitrogen heteroatom, can participate in hydrogen bonding and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. researchgate.net The combination of the flexible thiourea linker and the interactive pyridine head allows the molecule to adopt various conformations to optimize its fit within a binding site. The coordination ability of the thiourea group also allows these compounds to act as ligands for metal ions, forming stable complexes that may possess their own unique biological activities. researchgate.netmdpi.com

Stereochemical Effects on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of drugs, as biological systems, such as enzymes and receptors, are chiral. nih.govnih.gov While N-(pyridin-4-ylmethyl)thiourea itself is not chiral, the introduction of stereocenters through systematic modification would make stereoisomerism a critical factor in its biological profile.

Studies on other chiral thiourea derivatives have demonstrated that enantiomers (non-superimposable mirror images) of the same compound can have vastly different biological activities. For example, the anti-HIV activity of certain chiral thiourea compounds was found to be highly dependent on their stereochemistry. nih.gov In the development of chiral thiourea derivatives as potential anticancer agents, it was found that the specific stereochemistry of amino acid residues incorporated into the structure significantly affected the tumor growth inhibitory activity. nih.govbenthamdirect.comresearchgate.net This is because only one enantiomer may fit correctly into the chiral binding site of a target protein, while the other may bind with lower affinity or not at all. Therefore, should chiral centers be introduced into the this compound scaffold, the separation and individual testing of stereoisomers would be essential for optimizing therapeutic efficacy.

Emerging Applications and Future Research Directions

Development as Chemosensors for Ions and Small Molecules

The inherent ability of the thiourea (B124793) group to form hydrogen bonds, coupled with the coordinating properties of the pyridine (B92270) nitrogen, makes N-(pyridin-4-ylmethyl)thiourea derivatives excellent candidates for the development of chemosensors. These compounds can be designed to selectively bind with specific ions and small molecules, leading to a detectable signal.